1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea linkage connecting a fluorophenyl group and a thiazolopyridinyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyridine intermediate, which is then coupled with a fluorophenyl isocyanate under controlled conditions to form the final urea compound. Key steps include:
Formation of Thiazolopyridine: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α-haloketones.
Coupling Reaction: The thiazolopyridine intermediate is reacted with 4-fluorophenyl isocyanate in the presence of a base like triethylamine to yield the desired urea compound.
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the urea linkage or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or diseases.
Industry: Utilized in the creation of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its structure and functional groups.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-phenylurea: Lacks the thiazolopyridinyl group, potentially altering its chemical properties and biological activity.
1-(4-Chlorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and interactions.
1-(4-Fluorophenyl)-3-(3-pyridyl)urea: Contains a simpler pyridine ring instead of the thiazolopyridine, impacting its overall properties.
Uniqueness: 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both fluorophenyl and thiazolopyridinyl groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4OS/c20-13-6-8-14(9-7-13)22-19(25)23-15-4-1-3-12(11-15)17-24-16-5-2-10-21-18(16)26-17/h1-11H,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTFZWOCLXQGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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